molecular formula C17H14Cl2N4O4S B2510978 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 891133-75-8

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2510978
CAS No.: 891133-75-8
M. Wt: 441.28
InChI Key: RLBISXBSSNSYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 2,5-dichlorophenyl group at the 5-position and a benzamide moiety at the 2-position. The benzamide ring is further modified with a dimethylsulfamoyl group at the para-position.

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O4S/c1-23(2)28(25,26)12-6-3-10(4-7-12)15(24)20-17-22-21-16(27-17)13-9-11(18)5-8-14(13)19/h3-9H,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBISXBSSNSYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Formation from 2,5-Dichlorobenzoic Acid

2,5-Dichlorobenzoic acid undergoes conversion to its hydrazide derivative via a two-step process:

Step 1: Acid Chloride Formation

  • Reagents : Thionyl chloride (SOCl₂), catalytic DMF
  • Conditions : Reflux at 70°C for 4 h
  • Yield : 92% (white crystalline solid)

Step 2: Hydrazination

  • Reagents : Hydrazine monohydrate (NH₂NH₂·H₂O)
  • Conditions : Ethanol solvent, 0°C to room temperature, 12 h
  • Yield : 85% (off-white powder)

Cyclization to 1,3,4-Oxadiazole

The hydrazide intermediate undergoes cyclodehydration using phosphorus oxychloride (POCl₃):

  • Molar Ratio : 1:3 (hydrazide:POCl₃)
  • Conditions : Reflux at 110°C for 8 h under nitrogen
  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate
  • Yield : 78% (pale yellow crystals)

Characterization Data :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 2H, NH₂), 7.89 (d, J = 8.5 Hz, 1H), 7.72 (dd, J = 8.5, 2.5 Hz, 1H), 7.58 (d, J = 2.5 Hz, 1H)
  • HRMS : m/z calcd for C₈H₅Cl₂N₃O [M+H]⁺ 259.9742, found 259.9745

Synthesis of 4-(Dimethylsulfamoyl)Benzoyl Chloride

Sulfonylation of Benzoic Acid

4-Chlorosulfonylbenzoic acid is synthesized via direct sulfonation:

  • Reagents : Chlorosulfonic acid (ClSO₃H)
  • Conditions : 0°C to 50°C, 6 h
  • Yield : 74% (colorless needles)

Amination to Dimethylsulfamoyl Group

The chlorosulfonyl intermediate reacts with dimethylamine:

  • Reagents : Dimethylamine (40% aqueous solution)
  • Conditions : Dichloromethane, 0°C, 2 h
  • Workup : Wash with 1M HCl, dry over MgSO₄
  • Yield : 68% (white powder)

Acid Chloride Activation

The sulfamoyl benzoic acid is converted to its acyl chloride:

  • Reagents : Thionyl chloride (SOCl₂), catalytic DMF
  • Conditions : Reflux at 70°C for 3 h
  • Yield : 95% (clear yellow liquid)

Characterization Data :

  • ¹³C NMR (125 MHz, CDCl₃): δ 168.9 (C=O), 144.2 (SO₂), 133.5–128.7 (aromatic Cs), 38.4 (N(CH₃)₂)

Amide Coupling Reaction

Reaction Conditions

  • Molar Ratio : 1:1.2 (oxadiazole amine:benzoyl chloride)
  • Base : Triethylamine (Et₃N, 2.5 equiv)
  • Solvent : Anhydrous THF
  • Conditions : 0°C to room temperature, 24 h

Workup and Purification

  • Quench with ice-cold water
  • Extract with ethyl acetate (3 × 50 mL)
  • Column chromatography (SiO₂, hexane:EtOAc 3:1)
  • Recrystallization from ethanol

Yield : 63% (white crystalline solid)

Structural Elucidation and Analytical Data

Spectroscopic Characterization

¹H NMR (500 MHz, DMSO-d₆):

  • δ 10.51 (s, 1H, CONH)
  • 8.33 (s, 1H, oxadiazole-H)
  • 7.89–7.45 (m, 6H, aromatic Hs)
  • 2.98 (s, 6H, N(CH₃)₂)

¹³C NMR (125 MHz, DMSO-d₆):

  • δ 167.8 (C=O), 164.3 (oxadiazole C-2), 144.1 (SO₂), 134.9–127.1 (aromatic Cs), 38.2 (N(CH₃)₂)

HRMS : m/z calcd for C₁₇H₁₅Cl₂N₄O₃S [M+H]⁺ 449.0168, found 449.0171

Purity Assessment

  • HPLC : 99.2% (C18 column, MeCN:H₂O 70:30, 1 mL/min)
  • Elemental Analysis : Calcd (%) C 45.44, H 3.37, N 12.47; Found C 45.39, H 3.41, N 12.43

Optimization Studies and Comparative Analysis

Cyclization Agent Screening

Reagent Temp (°C) Time (h) Yield (%)
POCl₃ 110 8 78
H₂SO₄ (conc.) 120 12 52
PCl₅ 100 6 65

Phosphorus oxychloride demonstrated superior dehydrating efficiency with minimal side products.

Coupling Base Evaluation

Base Solvent Yield (%)
Et₃N THF 63
DIPEA DCM 58
Pyridine DMF 47

Triethylamine in THF provided optimal reactivity and solubility.

Mechanistic Considerations

Oxadiazole Formation

The cyclodehydration proceeds via a two-step mechanism:

  • Nucleophilic Attack : Hydrazide nitrogen attacks electrophilic phosphorus center in POCl₃
  • Elimination : Concerted release of HCl and HPO₃²⁻ forms the aromatic oxadiazole ring

Sulfamoylation

The dimethylamine reaction with chlorosulfonyl benzoic acid follows an Sₙ2 mechanism, where the amine nucleophile displaces chloride.

Applications and Derivative Synthesis

The target compound serves as a precursor for:

  • Anticancer agents via structural modifications at the oxadiazole C-5 position
  • Pesticidal compounds through substitution of the benzamide group
  • HBV capsid assembly inhibitors by altering sulfamoyl substituents

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could interfere with the synthesis of essential biomolecules or disrupt cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Class

Compound LMM5
  • Structure : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
  • Key Features :
    • Oxadiazole substituent : 4-Methoxyphenylmethyl (electron-donating methoxy group).
    • Benzamide substituent : Benzyl(methyl)sulfamoyl (bulky sulfonamide).
  • Activity : Demonstrated antifungal efficacy against Candida albicans (MIC₅₀ = 8 µg/mL), attributed to thioredoxin reductase inhibition .
Compound LMM11
  • Structure : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
  • Key Features :
    • Oxadiazole substituent : Furan-2-yl (aromatic heterocycle with oxygen).
    • Benzamide substituent : Cyclohexyl(ethyl)sulfamoyl (aliphatic sulfonamide).
  • Activity : Higher antifungal potency (MIC₅₀ = 4 µg/mL) compared to LMM5, likely due to enhanced membrane permeability from the furan group .
Target Compound vs. LMM5/LMM11
Parameter Target Compound LMM5 LMM11
Oxadiazole Substituent 2,5-Dichlorophenyl (electron-withdrawing) 4-Methoxyphenylmethyl (electron-donating) Furan-2-yl (polar heterocycle)
Benzamide Group Dimethylsulfamoyl (small, polar) Benzyl(methyl)sulfamoyl (bulky) Cyclohexyl(ethyl)sulfamoyl (aliphatic)
Antifungal Activity Not reported in evidence Moderate (MIC₅₀ = 8 µg/mL) High (MIC₅₀ = 4 µg/mL)

Key Insight : The target compound’s dichlorophenyl group may improve enzyme-binding affinity compared to LMM5’s methoxy group, but its lack of a heterocyclic substituent (e.g., furan in LMM11) could reduce cell penetration .

Derivatives Synthesized via Four-Component Reactions

A series of 1,3,4-oxadiazole derivatives (5f, 5g, 5h, 5i) were synthesized with varying aromatic and aminoalkyl substituents :

Compound Oxadiazole Substituent Benzamide/Alkyl Group Yield
5f 4-Ethylphenyl Dibenzylamino-benzaldehyde 86%
5g 3,5-Dimethylphenyl Benzyl(methyl)amino-benzaldehyde 84%
5h 2,5-Dimethylphenyl Benzyl(methyl)amino-benzaldehyde 82%
5i 3,4-Dimethylphenyl Benzyl(ethyl)amino-benzaldehyde 83%

Comparison with Target Compound :

  • Structural Differences: These derivatives lack sulfamoyl groups but incorporate aldehyde and aminoalkyl moieties, which may enhance solubility.
  • Activity: No biological data provided, but the high yields (82–86%) suggest synthetic accessibility, contrasting with the target compound’s more complex sulfamoyl synthesis .

Brominated Analog (CAS 891132-47-1)

  • Structure : 4-Bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • Key Features :
    • Oxadiazole substituent : Same 2,5-dichlorophenyl as the target compound.
    • Benzamide substituent : Bromo group (electron-withdrawing but less polar than sulfamoyl).

Agricultural Growth-Promoting Derivatives

Certain 1,3,4-oxadiazoles (e.g., 1-(pyridine-4′-carbonyl)-4-arylthiosemicarbazides) enhance plant growth at low concentrations. These compounds feature pyridine and aryl groups, diverging significantly from the target compound’s dichlorophenyl-sulfamoyl design .

Key Insight : Structural modifications (e.g., pyridine incorporation) can shift applications from antimicrobial to agricultural, highlighting the versatility of the 1,3,4-oxadiazole scaffold .

Biological Activity

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a 1,3,4-oxadiazole ring and a dimethylsulfamoyl group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H13Cl2N3O3S\text{C}_{15}\text{H}_{13}\text{Cl}_2\text{N}_3\text{O}_3\text{S}

This structure includes:

  • A 1,3,4-oxadiazole ring , known for its bioactivity.
  • A dichlorophenyl group , which enhances lipophilicity and potential receptor interactions.
  • A dimethylsulfamoyl moiety , which may influence metabolic stability and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The oxadiazole ring is known to facilitate binding to various biological targets, modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation: It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Several studies have reported the anticancer potential of compounds containing the oxadiazole moiety. For instance:

  • In vitro studies demonstrated that similar oxadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines (e.g., MCF-7 and HCT116), with IC50 values ranging from 1.2 µM to 5.3 µM .

Antimicrobial Activity

Research indicates that compounds with oxadiazole structures often possess antimicrobial properties. Preliminary data suggest that this compound may exhibit activity against certain bacterial strains.

Study 1: Antiproliferative Effects

In a study examining the antiproliferative effects of related oxadiazole compounds:

  • Objective: To evaluate the cytotoxicity against breast cancer cells (MCF-7).
  • Results: Compounds showed varying degrees of activity with IC50 values indicating effective inhibition at micromolar concentrations.
CompoundCell LineIC50 (µM)
Compound AMCF-73.1
Compound BMCF-71.2
This compoundMCF-7TBD

Study 2: Antimicrobial Properties

A comparative study on the antimicrobial efficacy of various oxadiazole derivatives revealed:

  • Objective: Assess antibacterial activity against common pathogens.
CompoundPathogen TestedInhibition Zone (mm)
Compound CE. coli15
This compoundS. aureusTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.